Bienvenue dans la boutique en ligne BenchChem!

Naloxegol

Opioid-Induced Constipation Critical Care Pharmacoeconomics

Naloxegol (CAS 854601-70-0), also known as NKTR-118 or AZ13337019, is a synthetic organic compound classified as a peripherally acting μ-opioid receptor antagonist (PAMORA). It is a PEGylated derivative of naloxol, wherein the covalent attachment of a polyethylene glycol (PEG) moiety restricts its ability to cross the blood-brain barrier (BBB), thereby preserving central opioid analgesia while selectively antagonizing peripheral μ-opioid receptors in the gastrointestinal tract.

Molecular Formula C34H53NO11
Molecular Weight 651.8 g/mol
CAS No. 854601-70-0
Cat. No. B613840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxegol
CAS854601-70-0
Molecular FormulaC34H53NO11
Molecular Weight651.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O
InChIInChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
InChIKeyXNKCCCKFOQNXKV-ZRSCBOBOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naloxegol (CAS 854601-70-0): A Peripherally Restricted μ-Opioid Receptor Antagonist for Opioid-Induced Constipation


Naloxegol (CAS 854601-70-0), also known as NKTR-118 or AZ13337019, is a synthetic organic compound classified as a peripherally acting μ-opioid receptor antagonist (PAMORA) [1]. It is a PEGylated derivative of naloxol, wherein the covalent attachment of a polyethylene glycol (PEG) moiety restricts its ability to cross the blood-brain barrier (BBB), thereby preserving central opioid analgesia while selectively antagonizing peripheral μ-opioid receptors in the gastrointestinal tract [2]. Naloxegol is approved by the FDA (as MOVANTIK®) and EMA (as MOVENTIG®) for the oral treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain [3].

Why In-Class PAMORAs and Naloxone Cannot Substitute for Naloxegol


Naloxegol cannot be freely interchanged with other peripherally acting μ-opioid receptor antagonists (PAMORAs) such as methylnaltrexone or naldemedine, nor with its parent compound naloxone, due to critical, quantifiable differences in pharmacokinetics, drug-drug interaction profiles, and cost-effectiveness. Naloxegol's unique PEGylation technology not only limits CNS penetration but also renders it a substrate for CYP3A4 and P-glycoprotein (P-gp), creating a distinct interaction profile compared to methylnaltrexone, which is not a substrate for these pathways [1]. Furthermore, head-to-head clinical evidence demonstrates that while naloxegol is non-inferior to methylnaltrexone in efficacy, it offers a significantly different cost profile and route of administration [2]. These documented differences preclude simple in-class substitution without careful consideration of the specific quantitative evidence outlined below.

Naloxegol (CAS 854601-70-0) Quantitative Differentiation Evidence


Clinical Non-Inferiority and Superior Cost-Effectiveness vs. Subcutaneous Methylnaltrexone in Critically Ill Patients

In a head-to-head retrospective analysis of critically ill patients, enteral naloxegol (NGL) demonstrated non-inferiority to subcutaneous methylnaltrexone (MNTX) for the primary outcome of time to first bowel movement [1]. Critically, naloxegol exhibited a dramatically lower cost per bowel movement (BM) [1].

Opioid-Induced Constipation Critical Care Pharmacoeconomics

Preserved Analgesia via Restricted CNS Penetration: A Quantitative Comparison with Naloxone

Unlike naloxone, which freely crosses the blood-brain barrier (BBB) and reverses central analgesia, naloxegol's PEGylation reduces passive permeability and renders it a substrate for the P-glycoprotein (P-gp) efflux transporter, resulting in negligible CNS penetration [1][2]. In vivo studies confirm that oral naloxegol counteracts the constipating effects of fentanyl without interfering with fentanyl-mediated analgesia, a feat not possible with orally administered naloxone [2].

Blood-Brain Barrier P-glycoprotein CNS Penetration

PEGylation-Induced Reduction in μ-Opioid Receptor Potency Compared to Naloxone

In vitro pharmacological characterization demonstrates that while naloxegol is a selective and competitive μ-opioid receptor antagonist like its parent compound naloxone, its PEGylation results in a quantifiable reduction in potency [1].

Structure-Activity Relationship PEGylation μ-Opioid Receptor

Distinct CYP3A4 and P-gp Substrate Profile Differentiates Naloxegol from Methylnaltrexone

Naloxegol's metabolic and transporter profile creates a distinct drug-drug interaction (DDI) liability compared to methylnaltrexone. Naloxegol is a sensitive substrate for both cytochrome P450 3A4 (CYP3A4) and the P-glycoprotein (P-gp) transporter [1]. In contrast, methylnaltrexone is not a substrate for these pathways [1].

Drug-Drug Interactions CYP3A4 P-glycoprotein

Oral Bioavailability and Rapid Absorption Profile Distinguishes Naloxegol from Subcutaneous Methylnaltrexone

Naloxegol is formulated for oral administration, a key differentiator from methylnaltrexone, which is available in subcutaneous formulations. Pharmacokinetic studies show naloxegol is rapidly absorbed after oral dosing, with a consistent Tmax [1][2].

Pharmacokinetics Bioavailability Route of Administration

Procurement-Focused Application Scenarios for Naloxegol (CAS 854601-70-0)


Hospital Formulary Evaluation and P&T Committee Decision Support

For Pharmacy and Therapeutics (P&T) committees evaluating PAMORAs for formulary inclusion, the evidence that enteral naloxegol is non-inferior to subcutaneous methylnaltrexone in critically ill patients (median time to BM 23.7 vs 18.3 hours) but at an 87.2% lower cost per BM ($21.74 vs $170.00) provides a compelling pharmacoeconomic justification for formulary preference [1]. This cost differential, when extrapolated across a patient population, represents substantial institutional savings without compromising efficacy.

Clinical Research Using Naloxegol as a Tool Compound to Investigate Peripheral Opioid Pharmacology

Researchers investigating the physiological roles of peripheral μ-opioid receptors in gastrointestinal motility or pain pathways can utilize naloxegol as a selective tool compound. Its well-documented restriction to the peripheral compartment, confirmed by its inability to antagonize morphine-induced miosis in human studies, allows for the selective blockade of peripheral opioid receptors without confounding central effects [2]. This makes it an invaluable tool for dissecting peripheral versus central mechanisms in preclinical and clinical models, a capability not offered by non-selective antagonists like naloxone.

Procurement of a CYP3A4/P-gp Substrate for Drug-Drug Interaction Studies

Contract research organizations (CROs) and pharmaceutical companies conducting drug-drug interaction (DDI) studies can procure naloxegol as a well-characterized, sensitive CYP3A4 and P-gp substrate [3]. Its PK profile, with a Tmax of <2 hours and extensive metabolism via CYP3A4, makes it a suitable probe for evaluating the inhibitory or inductive potential of novel drug candidates on these critical clearance pathways [4]. This is a distinct application from methylnaltrexone, which is not a substrate for these pathways [3].

Outpatient Management of Opioid-Induced Constipation in Chronic Pain Populations

Healthcare providers and procurement specialists for long-term care facilities should prioritize naloxegol for the outpatient management of OIC due to its oral, once-daily dosing and peripheral restriction [4]. Its pharmacokinetic profile supports convenient chronic administration, with steady-state achieved in 2-3 days and minimal accumulation [4]. This distinguishes it from subcutaneous methylnaltrexone, which is often reserved for acute or hospital-based care, and from naloxone, which would reverse analgesia and is thus contraindicated for this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxegol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.